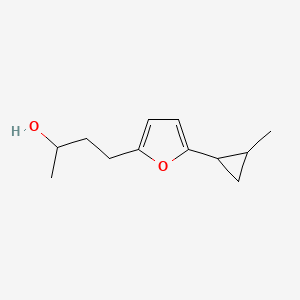

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol

Descripción

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol is a substituted furan derivative featuring a butan-2-ol chain linked to a furan ring with a 2-methylcyclopropyl substituent. Structural analogs and related compounds, such as fluorinated furan derivatives, may offer insights into its behavior and utility .

Propiedades

Fórmula molecular |

C12H18O2 |

|---|---|

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

4-[5-(2-methylcyclopropyl)furan-2-yl]butan-2-ol |

InChI |

InChI=1S/C12H18O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h5-6,8-9,11,13H,3-4,7H2,1-2H3 |

Clave InChI |

MYRHCKUNPMBTAL-UHFFFAOYSA-N |

SMILES canónico |

CC1CC1C2=CC=C(O2)CCC(C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 2-methylcyclopropyl group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Addition of the butan-2-ol moiety: The final step involves the addition of the butan-2-ol group through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated furans, nitrofurans, sulfonated furans.

Aplicaciones Científicas De Investigación

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Differences

Key Findings:

- Stability : The discontinued status of the fluorinated analog may indicate instability under storage or reactivity in biological systems, whereas the target compound’s aliphatic chain could improve shelf life.

Comparison with Brominated Furan Derivatives

describes the synthesis of 5-(2-bromophenyl)furan-2-carbaldehyde (1a) and its oxazolone derivative (4a). While these lack the cyclopropane or alcohol groups, their synthesis pathways offer insights:

Key Findings:

- Cyclopropanation : The target compound’s 2-methylcyclopropyl group likely necessitates specialized reagents (e.g., Simmons-Smith conditions), contrasting with the brominated analogs’ simpler aryl substitutions.

- Yield Challenges : Brominated furans in achieved moderate yields (~60–70%), suggesting that steric hindrance from the cyclopropane in the target compound could further reduce efficiency .

Actividad Biológica

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula: C₉H₁₂O₂

- Molecular Weight: 152.19 g/mol

- CAS Registry Number: 13679-56-6

The compound features a furan ring substituted with a methylcyclopropyl group, which may influence its reactivity and biological interactions.

The biological activity of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the furan moiety may enhance its ability to participate in electron transfer reactions, affecting cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of compounds similar to 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays: Studies have shown that related compounds can induce apoptosis in cancer cells, such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15.63 | MCF-7 |

| Compound B | 0.65 | MCF-7 |

| Compound C | 2.41 | A549 |

These findings suggest that structural modifications in similar compounds could enhance their anticancer properties.

Enzyme Inhibition

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol has been studied for its potential as an enzyme inhibitor. The compound may interact with specific enzymes involved in metabolic processes, potentially leading to altered rates of biochemical reactions.

Case Studies

-

Study on Antitumor Activity

- A study evaluated the effects of a related compound on tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that furan derivatives possess antitumor properties.

-

Enzyme Interaction Studies

- Research focused on the inhibition of specific metabolic enzymes, demonstrating that the compound could effectively reduce enzyme activity at micromolar concentrations. This suggests its potential utility in therapeutic applications targeting metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.